![molecular formula C17H23FN2 B3853882 1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine](/img/structure/B3853882.png)
1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine
Overview
Description
The compound “1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The bicyclo[2.2.1]hept-2-yl moiety is a norbornane group, which is a bridged bicyclic structure . The presence of the fluorophenyl group indicates the compound has a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a piperazine ring substituted with a bicyclo[2.2.1]hept-2-yl group and a 2-fluorophenyl group . The exact three-dimensional structure and stereochemistry would depend on the specific locations and orientations of these substituents.Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where one of the groups attached to the piperazine ring is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity . The bicyclic structure could influence its conformational stability and rigidity .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2/c18-15-3-1-2-4-16(15)19-7-9-20(10-8-19)17-12-13-5-6-14(17)11-13/h1-4,13-14,17H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGNGTWLQADFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462674 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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